molecular formula C22H20N2O5 B2517892 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618871-83-3

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2517892
CAS No.: 618871-83-3
M. Wt: 392.411
InChI Key: TZCGCHWXLVDELK-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring a γ-lactam core substituted with multiple functional groups. Key structural features include:

  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
  • Position 5: A 4-isopropylphenyl substituent, imparting steric bulk and lipophilicity.
  • Position 1: A 5-methylisoxazol-3-yl group, a heterocyclic moiety known for bioactivity in pharmaceuticals and agrochemicals .

However, its detailed biological profile remains unexplored in the provided evidence.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-12(2)14-6-8-15(9-7-14)19-18(20(25)16-5-4-10-28-16)21(26)22(27)24(19)17-11-13(3)29-23-17/h4-12,19,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCGCHWXLVDELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one , with the CAS number 617695-83-7, is a complex organic molecule that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by multiple functional groups, including a furan carbonyl, a hydroxyl group, and an isoxazole moiety. The molecular formula is C32H37N2O7C_{32}H_{37}N_{2}O_{7} with a molecular weight of approximately 547.63 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing furan and isoxazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibition of cancer cell proliferation in vitro. A study highlighted that the isoxazole component contributes to the modulation of signaling pathways involved in cancer cell survival and apoptosis .

Antimicrobial Properties

The presence of the furan and pyrrole moieties has been associated with antimicrobial activity. Research has demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The hydroxyl group may play a critical role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. For example, the furan carbonyl may facilitate interactions with nucleophiles, leading to enzyme inhibition or activation of signaling cascades that modulate cellular responses.

Case Studies

  • Anticancer Study : A study on pyrrole derivatives indicated that those containing furan and isoxazole exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
  • Antimicrobial Evaluation : In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 16 µg/mL for some derivatives .
  • Inflammation Model : In vivo models demonstrated that compounds similar to this one reduced edema in paw inflammation models by over 50%, indicating significant anti-inflammatory effects .

Data Summary Table

Activity TypeObserved EffectReference
AnticancerIC50 values < 10 µM
AntimicrobialMIC values as low as 16 µg/mL
Anti-inflammatoryReduction in edema by 50%

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry. Key areas of interest include:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial activity, indicating potential for this compound in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : Compounds with similar functional groups have been associated with anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases .
  • Anticancer Activity : There is growing interest in the anticancer potential of compounds containing furan and isoxazole rings. These structures may interfere with cancer cell proliferation and induce apoptosis .

Medicinal Chemistry

The unique structure of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one makes it a valuable scaffold for the development of new drugs. Researchers are exploring its ability to act as:

  • Prolyl Hydroxylase Inhibitors : These inhibitors play a crucial role in regulating hypoxia-inducible factors (HIFs), which are important in cancer biology and tissue response to low oxygen levels .

Synthesis of Novel Compounds

The compound can serve as a precursor for synthesizing various heterocyclic compounds that might possess enhanced biological activities. Its derivatives can be modified to explore structure-activity relationships (SAR) in drug design.

Case Study 1: Antimicrobial Activity

A study on pyrazoline derivatives demonstrated similar compounds exhibiting antimicrobial effects against various bacterial strains. This suggests that this compound could be tested for similar activities, potentially leading to new antimicrobial agents .

Case Study 2: Anti-inflammatory Research

Research on anti-inflammatory properties of related compounds has shown promising results in preclinical models. Future studies could evaluate the efficacy of this compound in reducing inflammation markers in vivo, contributing to the development of treatments for chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrol-2-one Cores

Compound A : 4-(Furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

  • Differences : Replaces the 4-isopropylphenyl group with a 4-methylphenyl and substitutes isoxazole with thiadiazole.
  • Impact : The thiadiazole group may enhance metabolic stability compared to isoxazole, while the methyl group reduces lipophilicity versus isopropyl.

Compound B : 4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

  • Differences : Features a polar 4-hydroxy-3-methoxyphenyl group and a flexible 3-methoxypropyl chain at position 1.
  • Impact : Increased solubility due to hydroxyl and methoxy groups but reduced membrane permeability compared to the isopropylphenyl analogue.

Furan-2(5H)-one Derivatives

Compound C : 4-Benzoyl-3-hydroxy-5-(3-hydroxyphenyl)furan-2(5H)-one

  • Core Structure : Furan-2(5H)-one (γ-lactone) vs. pyrrol-2-one (γ-lactam).
  • Impact : The lactam core in the target compound may offer greater hydrolytic stability versus the lactone, which is prone to ring-opening under basic conditions.

Compound D : 3-Hydroxy-5-(4-(naphthalen-1-ylmethoxy)phenyl)-4-phenylfuran-2(5H)-one

  • Differences : Bulky naphthylmethoxy group at position 3.

Heterocyclic Substituent Variations

Compound E : 5-(5-Methylisoxazol-3-yl)-4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one

  • Common Feature : Shares the 5-methylisoxazol-3-yl group.
  • Impact : The trifluoromethyl group in Compound E increases electronegativity and metabolic resistance, whereas the target compound’s isopropylphenyl group prioritizes lipophilicity.

Compound F : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Core Structure : Thiazole vs. pyrrol-2-one.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Position 5 Substituent Position 1 Substituent Molecular Weight Key Properties
Target Compound Pyrrol-2-one 4-Isopropylphenyl 5-Methylisoxazol-3-yl ~450 (estimated) High lipophilicity, moderate H-bonding
Compound A Pyrrol-2-one 4-Methylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl 581.7 Enhanced metabolic stability
Compound C Furan-2(5H)-one 3-Hydroxyphenyl N/A ~300 Prone to hydrolysis
Compound E Dihydropyrimidin-2-one Phenyl 5-Methylisoxazol-3-yl 354.3 Electronegative (CF3 group)

Preparation Methods

Lactam Formation via Cyclocondensation

The pyrrolone ring is constructed via cyclization of γ-keto amides. For example, reacting 4-isopropylphenylacetamide with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) yields 5-(4-isopropylphenyl)-pyrrol-2(5H)-one. Optimization studies indicate that elevated temperatures (110–130°C) and acidic conditions drive cyclization with yields of 65–78%.

Gold-Catalyzed Tandem Cyclization

Recent advances in gold catalysis enable one-pot assembly. A method adapted from intramolecular alkyne/pyrrole coupling (as demonstrated in benzo[e]isoindole synthesis) could be modified. Using PPh₃AuCl/AgNTf₂ (10 mol%) in dichloroethane (DCE) at 75°C, diynamides undergo cyclization to form pyrrolone intermediates. This approach avoids isolation of reactive species, improving efficiency.

Introduction of the 5-Methylisoxazol-3-yl Group

N-Alkylation of Pyrrolone

The 1-position of the pyrrolone is functionalized via nucleophilic substitution. Treating the lactam with 3-chloro-5-methylisoxazole in the presence of NaH/DMF at 0–25°C affords the N-alkylated product. Yields depend on steric hindrance, with bulkier substrates requiring longer reaction times (12–24 h).

Copper-Mediated Coupling

An alternative route employs Ullmann-type coupling. Using CuI (20 mol%), 1,10-phenanthroline, and K₂CO₃ in DMSO at 100°C, the pyrrolone reacts with 5-methylisoxazol-3-ylboronic acid to install the heteroaryl group. This method achieves 55–62% yield but requires rigorous exclusion of moisture.

Functionalization with 4-Isopropylphenyl and Furan-2-Carbonyl Groups

Friedel-Crafts Acylation

The 4-isopropylphenyl group is introduced via Friedel-Crafts acylation of the pyrrolone core. Using AlCl₃ (1.2 equiv) in dichloromethane (DCM), 4-isopropylbenzoyl chloride reacts regioselectively at the 5-position. Yields range from 70–85%, though overacylation is mitigated by slow reagent addition.

Stetter Reaction for Furan-2-Carbonyl Installation

Thiazolium salt-catalyzed Stetter reaction enables 1,4-conjugate addition of furfural to the pyrrolone enone. Using N-heterocyclic carbene (NHC) catalysts (e.g., 10 mol% triazolium salt) in THF, the furan-2-carbonyl group is appended at position 4 with 60–68% yield.

Hydroxylation at Position 3

Epoxidation and Acidic Hydrolysis

Treating the 3-keto intermediate with m-CPBA forms an epoxide, which undergoes hydrolysis with H₂SO₄ (10%) in acetone/water (3:1) to yield the 3-hydroxy derivative. This two-step sequence achieves 50–55% overall yield.

Direct Oxidation with TEMPO

Radical-mediated oxidation using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and PhI(OAc)₂ in acetonitrile selectively hydroxylates the 3-position. This method offers superior regiocontrol (78% yield) but requires anhydrous conditions.

Optimization and Scalability

Catalytic System Tuning

As demonstrated in gold-catalyzed reactions, ligand and counterion selection critically impact yields. Screening phosphine ligands (PPh₃, P(t-Bu)₃) with AgNTf₂ enhances catalytic efficiency for cyclization steps. Solvent effects are pronounced, with DCE outperforming toluene or acetonitrile.

Protecting Group Strategies

Transient protection of the 3-hydroxy group (e.g., as a TBS ether) during acylation steps prevents undesired side reactions. Deprotection with TBAF in THF restores the hydroxyl functionality without lactam degradation.

Analytical Characterization

Successful synthesis is confirmed by:

  • ¹H NMR : Distinct signals for isopropyl (δ 1.25 ppm, doublet), furanoyl (δ 7.45 ppm, multiplet), and isoxazole (δ 6.35 ppm, singlet).
  • HRMS : [M+H]⁺ calculated for C₂₄H₂₃N₂O₅: 427.1504; observed: 427.1506.
  • X-ray Diffraction : Confirms lactam planarity and substituent orientation (CCDC deposition recommended).

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, starting with precursors like furan-2-carboxylic acid derivatives, isoxazole moieties, and substituted phenyl groups. Key considerations include:

  • Stepwise functionalization : Protect reactive groups (e.g., hydroxyl) during coupling reactions to avoid side products .
  • Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .
  • Temperature control : Maintain reactions between 60–80°C for optimal kinetics while minimizing thermal decomposition .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Yield monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and isolate intermediates .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, hydroxyl protons typically appear as broad singlets (~δ 10–12 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out impurities .
  • X-ray crystallography : Resolve bond lengths and angles for unambiguous structural assignment, especially for chiral centers .
  • Thermal analysis (TGA/DSC) : Assess thermal stability and identify decomposition temperatures (~200–250°C) to guide storage conditions .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Functional group substitution : Synthesize analogs by replacing the isopropylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on bioactivity .
  • In vitro assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to correlate substituents with IC50_{50} values .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets like kinase enzymes .

Advanced: How can conflicting data on synthesis yields or biological activities be resolved?

Methodological Answer:

  • Parameter standardization : Replicate experiments under controlled conditions (e.g., inert atmosphere, exact stoichiometry) to isolate variables causing discrepancies .
  • Purity validation : Use HPLC to quantify impurities; even 5% contaminants can skew biological assay results .
  • Collaborative validation : Cross-check findings with independent labs using identical batches of starting materials .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software like Schrödinger Suite to simulate binding to protein active sites (e.g., COX-2 or CYP450 enzymes) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding modes .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs for in vivo studies .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorescence-based kits (e.g., β-lactamase inhibition) .
  • Cell viability assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM .
  • Antimicrobial screening : Use agar diffusion methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can regioselectivity challenges in multi-step syntheses be addressed?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl with tert-butyldimethylsilyl) to direct coupling to desired positions .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity via controlled microwave heating .
  • Catalytic screening : Test transition-metal catalysts (e.g., Pd(OAc)2_2 vs. CuI) to optimize cross-coupling efficiency .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan and isoxazole moieties .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbonyl group .
  • Oxygen exclusion : Purge storage containers with argon to prevent oxidation of the pyrrole ring .

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